7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. Key substituents include:
- 4-Ethoxyphenyl group at position 7, contributing aromaticity and lipophilicity.
- Methyl group at position 5, influencing steric and electronic properties.
- Carboxamide at position 6, critical for polarity and molecular interactions.
Triazolopyrimidines are pharmacologically significant due to their structural similarity to purines, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-3-26-13-8-6-12(7-9-13)16-15(17(19)25)11(2)20-18-21-14(5-4-10-24)22-23(16)18/h6-9,16,24H,3-5,10H2,1-2H3,(H2,19,25)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUPWROQYIIZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)CCCO)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring followed by the construction of the pyrimidine ring. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts. The reaction conditions often involve refluxing in organic solvents such as ethanol or dichloromethane .
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes .
Chemical Reactions Analysis
7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions due to the presence of multiple functional groups. Some of the common reactions include:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Triazolopyrimidine Derivatives
Key Observations:
- Position 7 Modifications : Electron-donating groups (e.g., ethoxy, methoxy) enhance aromatic ring stability and modulate electronic interactions. For example, the 4-ethoxy-3-methoxyphenyl group in introduces steric hindrance and polarity compared to the target compound’s simpler 4-ethoxyphenyl .
- Position 2 Substituents : The 3-hydroxypropyl chain in the target compound contrasts with benzylthio groups in derivatives. Hydroxypropyl improves aqueous solubility, whereas benzylthio may enhance lipid membrane penetration .
- Functional Group at Position 6 : Carboxamide (target compound) offers hydrogen-bonding capability, critical for target binding, while carboxylate esters () or nitriles () alter pharmacokinetic properties .
Biological Activity
Overview
The compound 7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- Substituents :
- 4-Ethoxyphenyl group
- 3-Hydroxypropyl chain
- 5-Methyl group
- Carboxamide functional group
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways. For instance, it can bind to DNA gyrase and MurD enzyme, crucial for bacterial DNA replication and cell wall synthesis respectively. This binding is facilitated by hydrogen bonding and hydrophobic interactions with active site residues .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest potent activity against pathogens like Pseudomonas aeruginosa and Escherichia coli .
Antimicrobial Properties
| Pathogen | MIC (µM) | Activity Type |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Antibacterial |
| Escherichia coli | 0.21 | Antibacterial |
| Candida albicans | Varies | Antifungal |
The compound was shown to have significant antifungal activity against various strains of fungi including Candida, with varying degrees of effectiveness against different species .
Cytotoxicity Studies
In vitro cytotoxicity assays using cell lines such as HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) revealed that the compound has a promising safety profile with acceptable toxicity levels. The MTT assay results indicated that the compound does not induce significant cytotoxic effects at therapeutic concentrations .
Case Studies and Research Findings
- Study on Antibacterial Efficacy :
- Molecular Docking Studies :
-
Comparative Analysis with Other Compounds :
- Comparative studies with other triazolopyrimidine derivatives showed that while several compounds exhibited antibacterial properties, the subject compound displayed superior activity against specific strains, highlighting its potential as a lead candidate for further development in antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
